molecular formula C13H13ClN4O3S B2942171 2-Chloro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide CAS No. 64877-35-6

2-Chloro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2942171
CAS No.: 64877-35-6
M. Wt: 340.78
InChI Key: XOAHDTQCEXGEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a chloro group, a sulfamoyl group, and a pyrimidinyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide typically involves the reaction of 4-methylpyrimidine-2-amine with 4-chlorobenzenesulfonyl chloride under basic conditions to form the intermediate sulfonamide. This intermediate is then reacted with chloroacetyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide involves the inhibition of specific enzymes or proteins. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-(N-(4-methylpiperazin-1-yl)sulfamoyl)phenyl)acetamide
  • 2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide
  • 2-Chloro-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide

Uniqueness

2-Chloro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide is unique due to the presence of the 4-methylpyrimidin-2-yl group, which imparts specific biological activity and selectivity. This structural feature differentiates it from other similar compounds and contributes to its potential therapeutic applications .

Properties

IUPAC Name

2-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3S/c1-9-6-7-15-13(16-9)18-22(20,21)11-4-2-10(3-5-11)17-12(19)8-14/h2-7H,8H2,1H3,(H,17,19)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAHDTQCEXGEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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